molecular formula C12H16FN3S B11742428 N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine CAS No. 1856047-79-4

N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11742428
CAS No.: 1856047-79-4
M. Wt: 253.34 g/mol
InChI Key: GACQJEGNUCATBC-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that features a thiophene ring substituted with a fluorine atom, a pyrazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone . The final step involves the coupling of the thiophene and pyrazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may yield a fully reduced amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated thiophene ring and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1856047-79-4

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H16FN3S/c1-8(2)16-7-9(3)12(15-16)14-6-10-4-5-11(13)17-10/h4-5,7-8H,6H2,1-3H3,(H,14,15)

InChI Key

GACQJEGNUCATBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(S2)F)C(C)C

Origin of Product

United States

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